Cas no 875440-38-3 (2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione)

2-Chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione is a synthetic naphthoquinone derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a chloro-substituted quinone core and a 2-hydroxypropylamino side chain, which may enhance solubility and reactivity. The compound’s quinoid framework is of interest for redox-active properties, making it a candidate for studies in electron-transfer processes or as a precursor for bioactive molecules. The presence of both chloro and amino-hydroxyalkyl groups offers versatility for further functionalization, enabling tailored modifications for specific research or industrial applications. Its stability and defined reactivity profile make it suitable for controlled synthetic pathways.
2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione structure
875440-38-3 structure
Product Name:2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione
CAS No:875440-38-3
MF:C13H12ClNO3
MW:265.692282676697
CID:4663511
Update Time:2025-06-08

2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione
    • Inchi: 1S/C13H12ClNO3/c1-7(16)6-15-11-10(14)12(17)8-4-2-3-5-9(8)13(11)18/h2-5,7,15-16H,6H2,1H3
    • InChI Key: MVDXDLGUHQXZLI-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)C(NCC(O)C)=C1Cl

2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione Pricemore >>

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2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione Related Literature

Additional information on 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione

Professional Introduction to 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione (CAS No. 875440-38-3)

2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 875440-38-3, represents a structurally complex molecule with potential applications in drug discovery and development. The unique arrangement of functional groups in its molecular framework—specifically the chloro substituent, the (2-hydroxypropyl)amino side chain, and the 1,4-dihydronaphthalene-1,4-dione core—makes it a promising candidate for further exploration in synthetic chemistry and biological activity studies.

The 1,4-dihydronaphthalene-1,4-dione scaffold is particularly noteworthy due to its aromatic-like properties and the presence of two carbonyl groups, which can participate in various chemical reactions such as condensation, hydrogenation, or oxidation. These reactive sites are often exploited in medicinal chemistry to develop molecules with enhanced binding affinity or metabolic stability. The chloro group at the 2-position introduces electrophilicity, making the compound susceptible to nucleophilic substitution reactions—a common strategy in drug modification. Meanwhile, the (2-hydroxypropyl)amino moiety adds hydrophilicity and potential for hydrogen bonding interactions, which are critical for molecule-receptor interactions in biological systems.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic purposes. The dihydronaphthalene core is a subset of such molecules that have shown promise in various pharmacological contexts. For instance, derivatives of dihydronaphthalene have been investigated for their anti-inflammatory, antimicrobial, and even anticancer properties. The specific substitution pattern in 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione may confer unique biological activities by modulating electronic and steric properties at key positions within the molecule.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. In drug design, simple molecules like this are often used as starting points to generate libraries of derivatives through combinatorial chemistry or directed evolution. The presence of multiple reactive sites allows for diverse chemical modifications without compromising the core structural integrity. Such flexibility is highly valued in modern drug discovery pipelines.

The synthesis of 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione (CAS No. 875440-38-3) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies may include nucleophilic aromatic substitution at the chloro position followed by nucleophilic addition to one of the carbonyl groups. Protecting group strategies might also be employed to prevent unwanted side reactions involving the hydroxyl or amino functionalities.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy before conducting expensive wet-lab experiments. Molecular modeling techniques can simulate how 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione interacts with target proteins or enzymes by analyzing its three-dimensional structure and identifying key binding pockets. These predictions can guide experimental efforts toward optimizing potency and selectivity.

In parallel with computational studies, experimental validation remains indispensable for confirming theoretical hypotheses about biological activity. Initial screening assays might focus on assessing interactions with enzymes known to be involved in disease pathways or receptors implicated in therapeutic targets. For example, if this compound were tested against kinases or proteases associated with cancer progression or inflammatory responses, its efficacy could be evaluated through enzyme inhibition assays.

The role of functional groups like the (2-hydroxypropyl)amino side chain extends beyond mere solubility enhancement; it can also influence pharmacokinetic properties such as absorption distribution metabolism excretion (ADME). Hydrophilic extensions tend to increase water solubility but may also prolong circulation time if clearance mechanisms are affected negatively. Balancing these factors requires careful consideration during lead optimization cycles.

The growing emphasis on green chemistry principles has also influenced how researchers approach synthetic routes for compounds like this one. Catalytic methods that minimize waste generation while maintaining high efficiency are increasingly preferred over traditional stoichiometric approaches involving large quantities of reagents or harsh conditions. Such environmentally conscious practices align well with broader regulatory expectations within pharmaceutical industries worldwide.

The future prospects for 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione (CAS No. 875440-38-3) hinge on continued investigation into its chemical reactivity and biological potential across diverse therapeutic areas. As knowledge about disease mechanisms deepens through genomic sequencing projects or imaging technologies like PET scans become more sophisticated—new opportunities may emerge where this molecule serves as a scaffold upon which novel treatments can be built.

In conclusion,2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione (CAS No., 875440383) exemplifies how structural complexity combined with functional diversity makes certain organic compounds attractive candidates for pharmaceutical development programs today tomorrow’s medicines likely will emerge from similar classes molecules whose full potential still remains untapped despite decades worth research effort invested thus far field continues evolve rapidly driven both technological innovations demand better treatments patients everywhere world face ever increasing challenge finding effective solutions address wide range human illnesses affecting millions lives each year now look forward next decades promises even more exciting discoveries waiting made yet

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